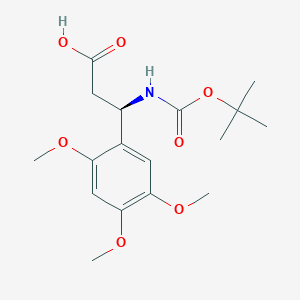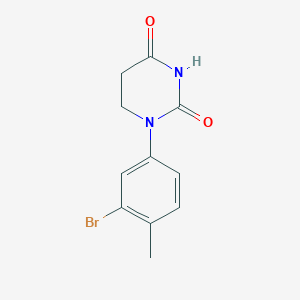![molecular formula C12H19BN2O2 B13491026 1-methyl-4-[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]-1H-imidazole](/img/structure/B13491026.png)
1-methyl-4-[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]-1H-imidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Methyl-4-[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]-1H-imidazole is a boron-containing heterocyclic compound It is characterized by the presence of a boronate ester group attached to an imidazole ring
Preparation Methods
The synthesis of 1-methyl-4-[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]-1H-imidazole typically involves the following steps:
Imidazole Formation: The imidazole ring is formed through a cyclization reaction involving the appropriate starting materials under controlled conditions.
Industrial production methods for this compound may involve scaling up these reactions using continuous flow processes to ensure consistent quality and yield.
Chemical Reactions Analysis
1-Methyl-4-[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]-1H-imidazole undergoes various chemical reactions, including:
Substitution: The boronate ester group can undergo substitution reactions with nucleophiles such as amines or alcohols to form new derivatives.
Common reagents and conditions used in these reactions include palladium catalysts, organic solvents like tetrahydrofuran, and controlled temperature and pressure conditions. Major products formed from these reactions include various boron-containing derivatives and substituted imidazoles .
Scientific Research Applications
1-Methyl-4-[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]-1H-imidazole has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-methyl-4-[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]-1H-imidazole involves its interaction with molecular targets such as enzymes and receptors. The boronate ester group can form reversible covalent bonds with active site residues of enzymes, leading to inhibition of their activity . This interaction can disrupt key biochemical pathways, resulting in therapeutic effects.
Comparison with Similar Compounds
1-Methyl-4-[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]-1H-imidazole can be compared with other boron-containing heterocycles such as:
1-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole: Similar in structure but with a pyrazole ring instead of an imidazole ring.
1-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole: Contains an indole ring, offering different electronic properties and reactivity.
1-Methyl-1,2,3,6-tetrahydropyridine-4-boronic acid pinacol ester: Features a tetrahydropyridine ring, which affects its chemical behavior and applications.
The uniqueness of this compound lies in its imidazole ring, which imparts distinct electronic properties and reactivity, making it valuable in various chemical and biological applications.
Properties
Molecular Formula |
C12H19BN2O2 |
|---|---|
Molecular Weight |
234.10 g/mol |
IUPAC Name |
1-methyl-4-[(E)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]imidazole |
InChI |
InChI=1S/C12H19BN2O2/c1-11(2)12(3,4)17-13(16-11)7-6-10-8-15(5)9-14-10/h6-9H,1-5H3/b7-6+ |
InChI Key |
QLRGFEWUNUOWGZ-VOTSOKGWSA-N |
Isomeric SMILES |
B1(OC(C(O1)(C)C)(C)C)/C=C/C2=CN(C=N2)C |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C=CC2=CN(C=N2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


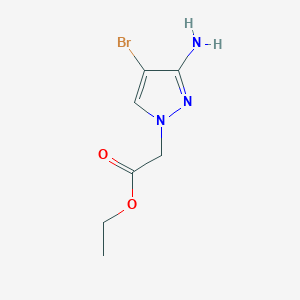
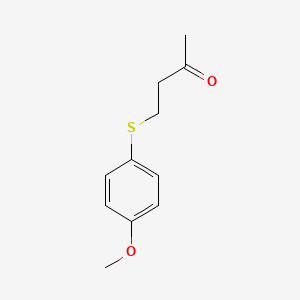
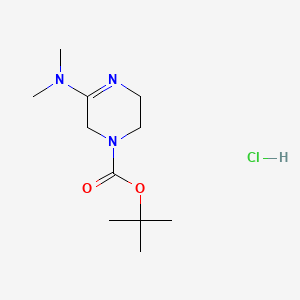
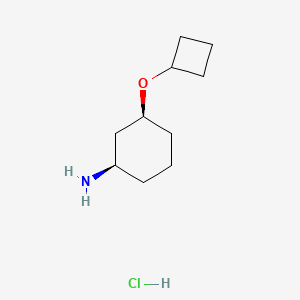
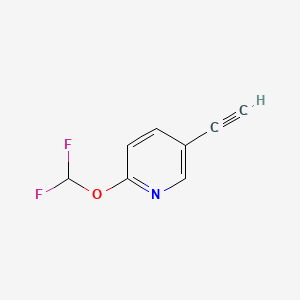
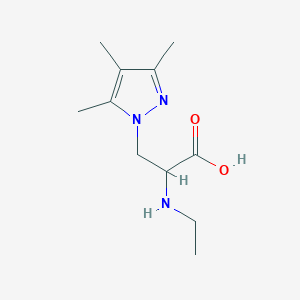
![ethyl (2R,3S)-3-{[(benzyloxy)carbonyl]amino}-2-hydroxy-3-phenylpropanoate](/img/structure/B13490987.png)

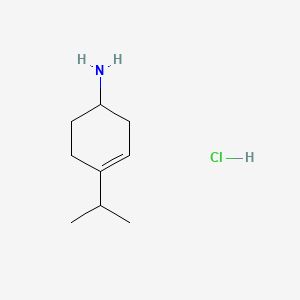
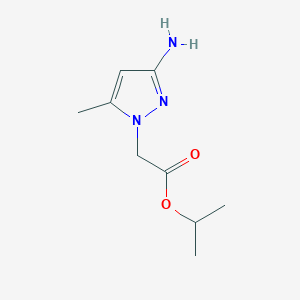
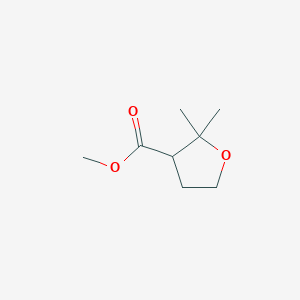
![7-Benzyl-3-oxa-1,7-diazaspiro[4.4]nonan-2-one](/img/structure/B13491011.png)
